molecular formula C22H28ClN3S B10863034 N~3~-(4-Chlorophenyl)-3,15-diazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadec-7-ene-3-carbothioamide

N~3~-(4-Chlorophenyl)-3,15-diazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadec-7-ene-3-carbothioamide

Cat. No.: B10863034
M. Wt: 402.0 g/mol
InChI Key: LJMIHNWGPQSCOB-DEPWHIHDSA-N
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Description

N~3~-(4-Chlorophenyl)-3,15-diazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadec-7-ene-3-carbothioamide, also known by its IUPAC name, is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: C17H14ClN3S

    Molecular Weight: 333.83 g/mol

    CAS Number: 18472-51-0

Preparation Methods

Synthetic Routes: The synthesis of this compound involves intricate steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Unfortunately, detailed literature on the exact synthetic pathway is scarce.

Industrial Production: Industrial-scale production methods are proprietary and closely guarded by manufacturers. researchers have explored various approaches, including multistep syntheses and modifications of existing scaffolds.

Chemical Reactions Analysis

Reactivity:

    Oxidation: Undergoes oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Can be reduced to corresponding amines.

    Substitution: Exhibits reactivity toward nucleophiles, allowing for substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: Various nucleophiles (e.g., amines, thiols) in appropriate solvents.

Major Products: The specific products depend on reaction conditions. Commonly observed products include amine derivatives, thioamides, and substituted heterocycles.

Scientific Research Applications

Chemistry:

    Building Block: Used in the synthesis of more complex molecules due to its unique structure.

    Catalysis: Investigated as a potential catalyst in organic transformations.

Biology and Medicine: Industry:

    Pharmaceuticals: Potential lead compounds for drug development.

    Materials Science: Used in the design of novel materials.

Mechanism of Action

The precise mechanism remains elusive. its biological effects likely involve interactions with specific receptors or enzymes, modulating cellular pathways.

Comparison with Similar Compounds

While N3-(4-Chlorophenyl)-3,15-diazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadec-7-ene-3-carbothioamide is unique, it shares structural features with related compounds:

Properties

Molecular Formula

C22H28ClN3S

Molecular Weight

402.0 g/mol

IUPAC Name

(1R,2S,9S,10R)-N-(4-chlorophenyl)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbothioamide

InChI

InChI=1S/C22H28ClN3S/c23-18-6-8-19(9-7-18)24-22(27)26-11-3-4-15-12-16-13-17(21(15)26)14-25-10-2-1-5-20(16)25/h6-9,12,16-17,20-21H,1-5,10-11,13-14H2,(H,24,27)/t16-,17-,20-,21-/m1/s1

InChI Key

LJMIHNWGPQSCOB-DEPWHIHDSA-N

Isomeric SMILES

C1CCN2C[C@H]3C[C@H]([C@H]2C1)C=C4[C@H]3N(CCC4)C(=S)NC5=CC=C(C=C5)Cl

Canonical SMILES

C1CCN2CC3CC(C2C1)C=C4C3N(CCC4)C(=S)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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